molecular formula C16H22N2O3S B5673906 9-{[2-(methylthio)pyridin-3-yl]carbonyl}-1-oxa-9-azaspiro[5.5]undecan-5-ol

9-{[2-(methylthio)pyridin-3-yl]carbonyl}-1-oxa-9-azaspiro[5.5]undecan-5-ol

Cat. No. B5673906
M. Wt: 322.4 g/mol
InChI Key: ZJNAOSIPTWBETO-UHFFFAOYSA-N
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Description

Introduction :The compound “9-{[2-(methylthio)pyridin-3-yl]carbonyl}-1-oxa-9-azaspiro[5.5]undecan-5-ol” belongs to the family of spirocyclic compounds, which are notable for their unique structures and wide-ranging applications in medicinal chemistry. Spirocyclic compounds, such as 3,9-diazaspiro[5.5]undecane derivatives, are synthesized via various methods, including intramolecular spirocyclization of pyridine substrates. These compounds have been explored for their potential in various biological applications due to their complex molecular architecture (Parameswarappa & Pigge, 2011).

Synthesis Analysis :The synthesis of spirocyclic compounds often involves key steps such as spirocyclization and Prins cascade cyclization. For instance, the Prins cascade process has been utilized for synthesizing 1,9-dioxa-4-azaspiro[5.5]undecane derivatives, highlighting a novel method in the formation of spiromorpholinotetrahydropyran derivatives (Reddy et al., 2014).

Molecular Structure Analysis :The molecular structure of spirocyclic compounds can be elucidated using techniques such as single crystal X-ray diffraction. This method provides detailed information on the spatial arrangement of atoms within the molecule, contributing to our understanding of their chemical behavior and interaction potentials (Zhu, 2011).

Chemical Reactions and Properties :Spirocyclic compounds exhibit unique chemical reactions due to their cyclic nature, such as enhanced reactivity in the Castagnoli-Cushman reaction. This reactivity can be attributed to the structural peculiarities of compounds like 9-oxa-1,5-dithiaspiro[5.5]undecane-8,10-dione (Rashevskii et al., 2020).

Physical Properties Analysis :The physical properties of spirocyclic compounds, including solubility, melting point, and crystal structure, can significantly impact their chemical and biological behavior. These properties are typically determined through experimental methods such as melting point determination, solubility tests, and X-ray crystallography (Sun et al., 2010).

Chemical Properties Analysis :The chemical properties of spirocyclic compounds, such as reactivity, stability, and stereochemistry, play crucial roles in their application in medicinal chemistry and material science. Investigations into the reactivity patterns, stability under various conditions, and stereochemical preferences help in designing compounds with desired biological or physical properties (Rao et al., 2016).

properties

IUPAC Name

(5-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)-(2-methylsulfanylpyridin-3-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3S/c1-22-14-12(4-2-8-17-14)15(20)18-9-6-16(7-10-18)13(19)5-3-11-21-16/h2,4,8,13,19H,3,5-7,9-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJNAOSIPTWBETO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)N2CCC3(CC2)C(CCCO3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-{[2-(Methylthio)pyridin-3-yl]carbonyl}-1-oxa-9-azaspiro[5.5]undecan-5-ol

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